molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7

7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238
CAS No.: 1239489-82-7
M. Wt: 212.046
InChI Key: BKDLGCJXIKUIRB-UHFFFAOYSA-N
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Description

7-Bromo-2-methylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylbenzo[d]oxazole typically involves the bromination of 2-methylbenzoxazole. One common method is the electrophilic aromatic substitution reaction, where 2-methylbenzoxazole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Palladium on carbon catalyst under hydrogen atmosphere at room temperature.

Major Products:

    Substitution: 2-Methylbenzo[d]oxazole derivatives with various substituents replacing the bromine atom.

    Oxidation: 7-Carboxy-2-methylbenzo[d]oxazole.

    Reduction: 2-Methylbenzo[d]oxazole.

Scientific Research Applications

7-Bromo-2-methylbenzo[d]oxazole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylbenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved vary based on the target and the biological context.

Comparison with Similar Compounds

    6-Bromo-2-methylbenzo[d]oxazole: Similar structure but with the bromine atom at the 6th position.

    2-Methylbenzoxazole: Lacks the bromine substituent.

    7-Bromo-1,3-benzoxazole: Similar structure but without the methyl group at the 2nd position.

Uniqueness: 7-Bromo-2-methylbenzo[d]oxazole is unique due to the specific positioning of both the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLGCJXIKUIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680999
Record name 7-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239489-82-7
Record name 7-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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